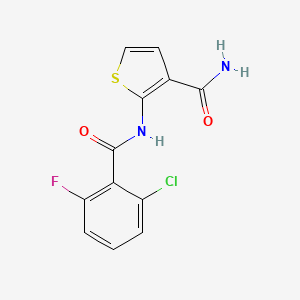![molecular formula C14H19N5O2S B2418255 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097902-92-4](/img/structure/B2418255.png)
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activities : Compounds with structures incorporating elements such as 1,3,4-oxadiazole, piperazine, and thiadiazole have been demonstrated to possess broad-spectrum antibacterial activities. Specifically, derivatives of piperazinomethyl with 1,3,4-oxadiazole have shown potent activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli (L. H. Al-Wahaibi et al., 2021).
Anti-Proliferative Activities : These compounds have also been evaluated for their anti-proliferative effects against various cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer. The study suggests that specific piperazinomethyl derivatives with 1,3,4-oxadiazole scaffolding can effectively inhibit the proliferation of these cancer cells (L. H. Al-Wahaibi et al., 2021).
Anti-Tubercular Activity
Design and Synthesis for Anti-Tubercular Agents : A study on ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives showcased significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The investigation into these compounds could suggest the potential for similar structures to be used in developing anti-tubercular agents, highlighting the importance of structural features such as the piperazine moiety in enhancing biological activity (Kalaga Mahalakshmi Naidu et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-12(11(2)21-16-10)3-4-14(20)19-7-5-18(6-8-19)13-9-15-22-17-13/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFFKBMXKNNPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

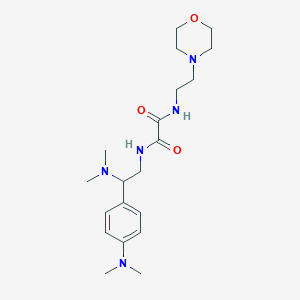
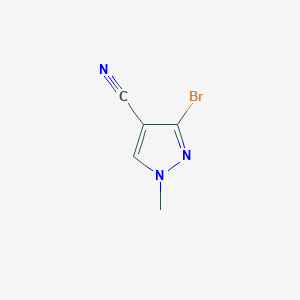
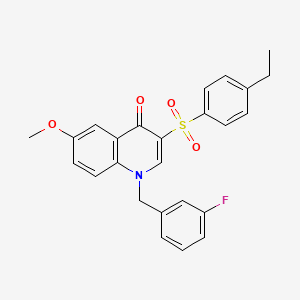
![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)
![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)
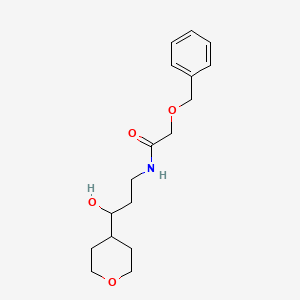
![benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2418184.png)
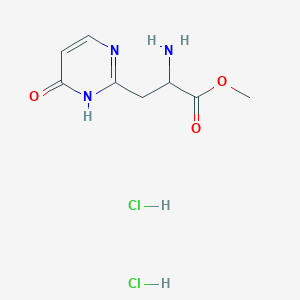
![2-Naphthalen-1-yl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2418188.png)
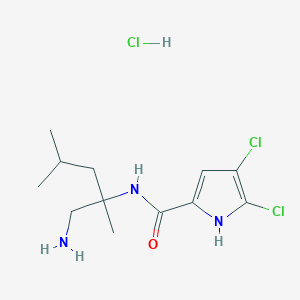
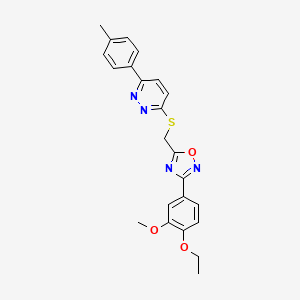
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)
